molecular formula C10H19NO2 B133084 N-Boc-Cyclopentylamine CAS No. 153789-22-1

N-Boc-Cyclopentylamine

Cat. No.: B133084
CAS No.: 153789-22-1
M. Wt: 185.26 g/mol
InChI Key: NMQHSIXSBOBXRL-UHFFFAOYSA-N
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Description

N-Boc-Cyclopentylamine is an organic compound with the molecular formula C10H19NO2. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a cyclopentyl ring and a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-Cyclopentylamine can be synthesized through the reaction of cyclopentylamine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclopentylamine+Tert-butyl chloroformateTert-butyl cyclopentylcarbamate+HCl\text{Cyclopentylamine} + \text{Tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Cyclopentylamine+Tert-butyl chloroformate→Tert-butyl cyclopentylcarbamate+HCl

Industrial Production Methods

In industrial settings, the production of tert-butyl cyclopentylcarbamate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Boc-Cyclopentylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Oxidized carbamate derivatives.

    Reduction: Cyclopentylamine derivatives.

    Substitution: Substituted carbamate compounds.

Scientific Research Applications

N-Boc-Cyclopentylamine has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(2-oxoethyl)carbamate: Similar in structure but with an oxoethyl group instead of a cyclopentyl group.

    Tert-butyl 2-(aminomethyl)cyclopentylcarbamate: Contains an aminomethyl group attached to the cyclopentyl ring.

Uniqueness

N-Boc-Cyclopentylamine is unique due to its specific combination of a cyclopentyl ring and a tert-butyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized chemical reactions and research applications.

Properties

IUPAC Name

tert-butyl N-cyclopentylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQHSIXSBOBXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406859
Record name tert-Butyl cyclopentylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153789-22-1
Record name tert-Butyl cyclopentylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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